3,5-dimethoxy-N'-[(2E)-3-phenylprop-2-enoyl]benzohydrazide
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Overview
Description
(2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE typically involves the condensation of 3,5-dimethoxybenzoic acid with 3-phenylprop-2-en-1-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazide group is known for its biological activity, making it useful in the development of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE: is similar to other hydrazide-containing compounds such as isoniazid and hydralazine.
Thiosemicarbazones: These compounds share a similar functional group and are known for their biological activity.
Uniqueness
What sets (2E)-N’-[(E)-3,5-DIMETHOXYBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE apart is its specific structure, which combines the properties of both the hydrazide and the 3,5-dimethoxybenzoyl groups. This unique combination enhances its potential for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C18H18N2O4 |
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Molecular Weight |
326.3 g/mol |
IUPAC Name |
3,5-dimethoxy-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-10-14(11-16(12-15)24-2)18(22)20-19-17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,19,21)(H,20,22)/b9-8+ |
InChI Key |
ISKRKSGEVBIMSW-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2)OC |
Origin of Product |
United States |
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